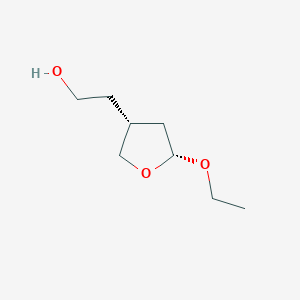![molecular formula C10H9NO3S B15207402 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid](/img/structure/B15207402.png)
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The presence of a methylthio group at the second position of the benzoxazole ring and an acetic acid moiety at the seventh position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative. For example, o-aminophenol can react with methylthioacetic acid under acidic conditions to form the benzoxazole ring.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzoxazole derivative with a methylthiolating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety at the seventh position of the benzoxazole ring. This can be achieved by reacting the intermediate compound with bromoacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoxazole ring can be reduced to a benzoxazoline ring using reducing agents like lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Ammonia, primary amines, alcohols, and basic conditions (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Amides or esters of this compound.
科学研究应用
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential anticancer, antimicrobial, and anti-inflammatory activities. Benzoxazole derivatives are known to interact with various biological targets, making them promising candidates for drug development.
Materials Science: Benzoxazole derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to their unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme activities and protein interactions in biological systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.
Interacting with Receptors: It can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
Inducing Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
相似化合物的比较
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the acetic acid moiety but has similar biological activities.
2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid: Similar structure but with the acetic acid moiety at a different position.
2-(2-(Methylthio)benzo[d]thiazol-7-yl)acetic acid: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
2-(2-(Methylthio)benzo[d]oxazol-7-yl)acetic acid is unique due to the specific positioning of the methylthio and acetic acid groups on the benzoxazole ring
属性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC 名称 |
2-(2-methylsulfanyl-1,3-benzoxazol-7-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-15-10-11-7-4-2-3-6(5-8(12)13)9(7)14-10/h2-4H,5H2,1H3,(H,12,13) |
InChI 键 |
WZWCYOKVETZLPU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=CC(=C2O1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


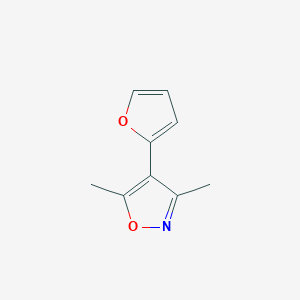
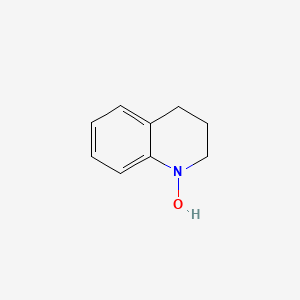
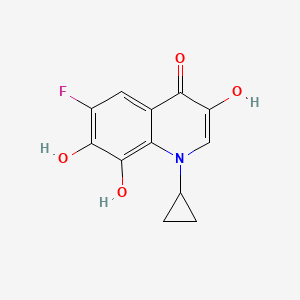
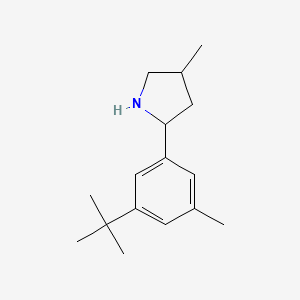
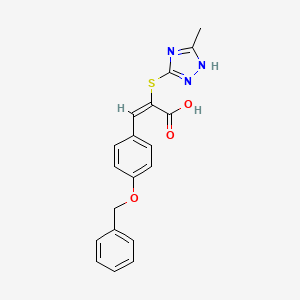
![7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
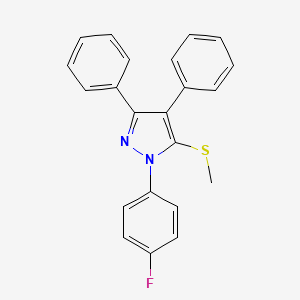
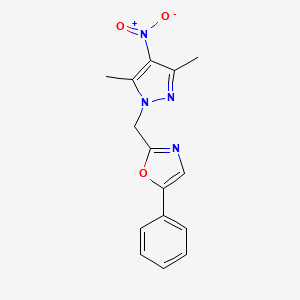
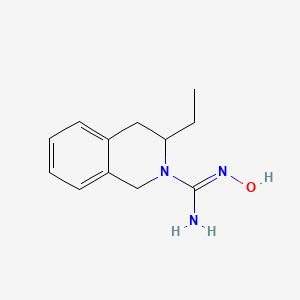
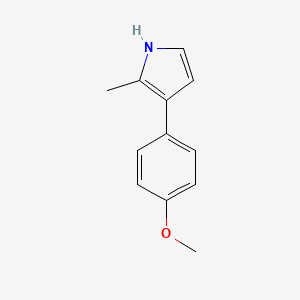
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
